6-Sulfanylhexanal

Description

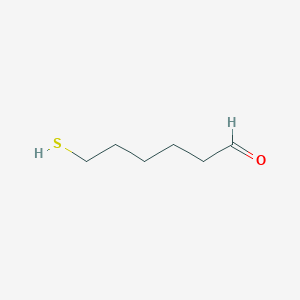

Structure

2D Structure

3D Structure

Properties

CAS No. |

915278-52-3 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

6-sulfanylhexanal |

InChI |

InChI=1S/C6H12OS/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2 |

InChI Key |

XFUJHZNLKQHQMO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC=O)CCS |

Origin of Product |

United States |

Synthetic Methodologies for 6 Sulfanylhexanal and Its Structural Analogs

Development of Novel Synthetic Routes to 6-Sulfanylhexanal

The synthesis of this compound is not widely documented, necessitating the development of novel synthetic pathways. A plausible and efficient strategy involves a multi-step process starting from precursors where the thiol group is protected, allowing for the selective transformation of a carboxylic acid moiety into the desired aldehyde.

A common approach begins with a 6-halo-substituted hexanoic acid derivative, which is then converted to a protected thiol. Precursors such as 6-(acetylthio)hexanoic acid sigmaaldrich.comguidechem.com or 6-(tritylthio)hexanoic acid broadpharm.comchemimpex.com are ideal starting materials. The synthetic sequence typically involves:

Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive species, such as an acyl chloride, an ester, or a Weinreb amide.

Reduction to the Aldehyde : The activated carboxyl group is selectively reduced to an aldehyde.

Deprotection of the Thiol : The protecting group is removed from the sulfur atom to yield the final this compound.

This strategic use of a protecting group is fundamental to preventing the highly nucleophilic thiol from interfering with the reduction of the carboxylic acid.

The synthesis of a bifunctional molecule like this compound is fundamentally a study in chemo- and regioselectivity. The primary challenge is to manipulate one functional group without affecting the other.

Protecting Group Strategy: The most critical chemoselective strategy is the use of a thiol protecting group. The acetyl and trityl groups are effective choices.

Acetyl Group (Ac) : Introduced by reacting a halide with thioacetate. It is stable under moderately acidic and basic conditions but can be selectively removed by hydrolysis with a base like sodium hydroxide or sodium methoxide.

Trityl Group (Tr) : Offers more steric hindrance and is stable to a wide range of conditions but is readily cleaved under acidic conditions. broadpharm.com

This approach allows the carboxylic acid end of the molecule to undergo reduction while the sulfur atom remains unreactive. The choice of protecting group can be tailored to the specific reagents used in the reduction step, ensuring orthogonality and maximizing yield. Visible light photocatalysis represents a modern approach to achieving high efficiency and selectivity in complex organic syntheses, a principle applicable to the construction of such bifunctional scaffolds. nih.gov

Catalysis offers efficient and selective methods for key transformations in the synthesis of this compound, particularly for the reduction of the carboxylic acid derivative.

Catalytic Reduction:

Rosenmund Reduction : If the precursor, 6-(protected-thio)hexanoic acid, is converted to its acyl chloride, the Rosenmund reduction using a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline) can catalytically hydrogenate the acyl chloride to the aldehyde. This is a classic method that avoids over-reduction to the alcohol.

Catalytic Hydrosilylation : Carboxylic esters can be reduced to aldehydes via catalytic hydrosilylation followed by hydrolysis. This method often employs transition metal catalysts and offers a milder alternative to metal hydride reagents.

Modern catalytic methods, such as those employing N-heterocyclic carbenes (NHCs) or transition metals for C-H activation, are continually expanding the toolkit for reactions involving aldehydes, although their direct application to the synthesis of this compound from its precursor is still an area for development. acs.orgthieme.deacs.org

Table 1: Proposed Catalytic Methods for the Reduction Step

| Precursor | Method | Catalyst | Reagents | Key Features |

| 6-(Acetylthio)hexanoyl chloride | Rosenmund Reduction | Pd/BaSO₄ | H₂, Quinoline-Sulfur | Classic, chemoselective reduction of acyl chloride to aldehyde. |

| Methyl 6-(tritylthio)hexanoate | Catalytic Hydrosilylation | Transition Metal Complex (e.g., Ru, Fe) | Silane (e.g., PhSiH₃) | Mild conditions, suitable for ester reduction. |

Applying the principles of green chemistry can make the synthesis of this compound more environmentally benign and efficient. researchgate.net

Atom Economy : Designing the synthetic route to maximize the incorporation of all materials from the starting materials into the final product. researchgate.net The proposed route from a protected hexanoic acid is reasonably atom-economical, with the main byproduct being the cleaved protecting group.

Use of Catalysis : Catalytic reactions are preferred over stoichiometric reagents because they reduce waste and often allow for milder reaction conditions, thus saving energy. mdpi.com

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. A potential green route could involve an enzyme, such as a carboxylic acid reductase, for the selective reduction of the precursor acid to the aldehyde, eliminating the need for protecting groups and harsh chemical reagents.

Renewable Feedstocks : Investigating starting materials derived from renewable biomass could provide a sustainable pathway to the C6 backbone of the molecule.

Safer Solvents : Choosing solvents with lower environmental impact and toxicity, or developing solvent-free reaction conditions, is a key aspect of green synthesis. oup.commdpi.com

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Probing

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and for use as internal standards in mass spectrometry. wikipedia.orgnih.gov Several strategies can be envisioned for the synthesis of deuterated this compound.

The position of the deuterium label can be controlled by the choice of deuterated reagent and precursor.

Labeling at C1 (Aldehyde Carbon) : This is the most straightforward position to label. By using a deuterated reducing agent during the synthesis, a deuterium atom can be selectively introduced at the aldehyde position. For example, the reduction of methyl 6-(acetylthio)hexanoate with lithium aluminum deuteride (LiAlD₄) would produce the deuterated alcohol, which can then be oxidized to the C1-deuterated aldehyde. Alternatively, reduction of the corresponding acyl chloride or Weinreb amide with a deuterated hydride source would directly yield the deuterated aldehyde.

Labeling the Alkyl Chain : To introduce deuterium at other positions (C2-C6), one must start with a deuterated precursor. For example, starting with a commercially available deuterated 6-bromohexanoic acid would lead to a product labeled along the carbon chain.

Catalytic H/D Exchange : Another approach involves heterogeneous catalysis using a palladium catalyst and D₂O as the deuterium source to achieve selective hydrogen-deuterium exchange on the final molecule or an intermediate. mdpi.comunimi.it

The successful incorporation and position of the deuterium label would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govucla.edu

Table 2: Strategies for Deuterium Labeling of this compound

| Desired Labeled Position | Proposed Method | Deuterated Reagent | Precursor |

| C1 (Aldehyde) | Hydride Reduction | Lithium tri-tert-butoxyaluminum deuteride | 6-(Acetylthio)hexanoyl chloride |

| C1 (Aldehyde) | Oxidation of Labeled Alcohol | Swern or Dess-Martin Oxidation | [1,1-²H₂]-6-(Acetylthio)hexan-1-ol |

| C2-C6 | Synthesis from Labeled Precursor | Standard Synthesis | Deuterated 6-bromohexanoic acid |

| Multiple Positions | Catalytic H/D Exchange | D₂O | This compound |

Derivatization Strategies for this compound Analogues

The dual functionality of this compound allows for a wide range of derivatizations to produce structural analogs with modified properties. Selective derivatization requires careful planning to ensure that only the desired functional group reacts.

The thiol group of this compound is a soft nucleophile and can be readily alkylated and acylated. To achieve selectivity and prevent the aldehyde from undergoing side reactions (like aldol reactions under basic conditions or reactions with nucleophiles), the aldehyde group is typically protected first, most commonly as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst).

Alkylation: Once the aldehyde is protected, the thiol can be deprotonated with a mild base (e.g., triethylamine or sodium carbonate) to form a thiolate. This nucleophilic thiolate can then be reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to form the corresponding thioether.

Acylation: Similarly, the protected thiolate can react with acylating agents like acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form thioesters. These reactions are typically high-yielding and provide a straightforward route to a diverse library of derivatives. google.comresearchgate.netresearchgate.net After successful derivatization of the thiol, the acetal protecting group on the aldehyde can be easily removed by hydrolysis with aqueous acid.

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. For a molecule like this compound, chirality can be introduced at any of the carbon atoms from C-2 to C-5. The stereoselective synthesis of such chiral isomers can be approached through several strategic methodologies, primarily centered around asymmetric catalysis and the use of chiral starting materials from the "chiral pool."

One plausible approach involves the asymmetric reduction of a suitable prochiral precursor. For instance, a keto-aldehyde or a related derivative could be stereoselectively reduced to introduce a chiral hydroxyl group. This hydroxyl group can then be converted to a thiol. A key challenge in this approach is the chemoselective differentiation of the two carbonyl groups.

Alternatively, chiral pool synthesis offers a direct route to enantiopure products by starting with naturally occurring chiral molecules. For example, a chiral precursor derived from a carbohydrate or an amino acid could be elaborated into the target this compound isomer. This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Enantioselective catalysis provides a powerful tool for constructing chiral centers with high enantiomeric excess. For the synthesis of chiral this compound, an asymmetric Michael addition of a thiol to an α,β-unsaturated aldehyde could be envisioned, catalyzed by a chiral organocatalyst. The choice of catalyst and reaction conditions would be critical in determining the stereochemical outcome.

Below is a table summarizing potential stereoselective synthetic strategies for chiral this compound isomers:

| Strategy | Description | Key Intermediates/Reagents | Expected Outcome |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone or enone precursor to introduce a chiral alcohol, followed by conversion to the thiol. | Chiral reducing agents (e.g., CBS catalyst), prochiral keto-aldehydes. | Enantioenriched 6-hydroxyhexanal, subsequently converted to the corresponding thiol. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as carbohydrates or amino acids, which are chemically transformed into the target molecule. | Chiral synthons from natural products. | A specific enantiomer of this compound, depending on the starting material's chirality. |

| Organocatalytic Michael Addition | Enantioselective conjugate addition of a thiol to an α,β-unsaturated aldehyde catalyzed by a chiral amine or thiourea derivative. | α,β-unsaturated hexenal, a suitable thiol donor, chiral organocatalyst. | Enantioenriched this compound with a chiral center at the β-position to the aldehyde. |

Preparation of Functionalized this compound Probes for Chemical Biology

To investigate the biological roles and interactions of this compound, it is often necessary to prepare functionalized derivatives that can be used as chemical probes. These probes typically contain a reporter group, such as a fluorescent dye or a biotin tag, or a reactive group for photoaffinity labeling or click chemistry. The bifunctional nature of this compound, with its reactive thiol and aldehyde groups, offers versatile handles for chemical modification.

Fluorescent Probes: Fluorescently labeled this compound can be used to visualize its localization and interactions within biological systems. The thiol group is a common target for fluorescent labeling using reagents like maleimides or iodoacetamides, which readily form stable thioether bonds. A variety of fluorophores are commercially available in maleimide (B117702) or iodoacetamide forms, allowing for the selection of a dye with suitable excitation and emission properties.

Biotinylated Probes: Biotin is a small molecule with an exceptionally high affinity for the protein avidin and its bacterial homolog, streptavidin. This interaction is widely exploited for the detection and purification of biomolecules. This compound can be biotinylated at either the thiol or the aldehyde group. For instance, a biotin derivative containing a maleimide group can react with the thiol, while a biotin hydrazide can react with the aldehyde to form a stable hydrazone linkage.

Photoaffinity and Click Chemistry Probes: For identifying the binding partners of this compound, more sophisticated probes are required. Photoaffinity probes contain a photoreactive group, such as a diazirine, that upon irradiation with UV light, forms a highly reactive carbene that can covalently crosslink to nearby molecules. These probes often also include a "handle" for subsequent detection or enrichment, such as an alkyne group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). The aldehyde or thiol group of this compound can be used as an anchor point for the synthesis of such multifunctional probes.

The table below outlines strategies for the preparation of functionalized this compound probes:

| Probe Type | Functionalization Strategy | Reporter/Reactive Group | Linkage Chemistry |

| Fluorescent Probe | Reaction of the thiol group with a thiol-reactive fluorescent dye. | Fluorescein, Rhodamine, etc. | Thioether bond formation via maleimide or iodoacetamide chemistry. |

| Biotinylated Probe | Reaction of the aldehyde group with a biotin hydrazide derivative. | Biotin | Hydrazone bond formation. |

| Photoaffinity Probe | Attachment of a linker containing a photoreactive group and a click chemistry handle to the thiol group. | Diazirine and a terminal alkyne. | Thioether linkage. |

| Clickable Probe | Introduction of a terminal alkyne or azide for subsequent bioorthogonal ligation. | Alkyne or Azide | Ether or amide linkage depending on the synthetic route. |

Mechanistic Investigations of 6 Sulfanylhexanal Reactivity

Exploration of Nucleophilic and Electrophilic Reactivity of 6-Sulfanylhexanal

The reactivity of this compound is dominated by the electrophilic character of its aldehyde carbon and the nucleophilic character of its thiol sulfur.

Aldehyde Carbonyl Reactivity in this compound Systems

The aldehyde functional group is characterized by a carbonyl group (C=O) located at the end of a carbon chain. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, with the carbonyl carbon bearing a partial positive charge (δ+) and the oxygen a partial negative charge (δ-). savemyexams.comuomustansiriyah.edu.iq This inherent polarization renders the carbonyl carbon an electrophilic center, making it highly susceptible to attack by nucleophiles. savemyexams.comyoutube.com

In the context of this compound, the primary reaction pathway involving the aldehyde group is nucleophilic addition. libretexts.org When a nucleophile attacks the electrophilic carbonyl carbon, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.comlibretexts.org Aldehydes are generally more reactive towards nucleophilic attack than ketones due to reduced steric hindrance (having a small hydrogen atom attached to the carbonyl) and less electronic stabilization from alkyl groups. uomustansiriyah.edu.iqlibretexts.org

Thiol Group Reactivity and Its Influence on Aldehyde Functionality in this compound

The most significant consequence of having both a strong internal nucleophile (the thiol) and a reactive electrophile (the aldehyde) in the same molecule is the high propensity for an intramolecular reaction. The thiol group can readily attack the carbonyl carbon of the aldehyde within the same molecule. uni-muenchen.dewikipedia.org This intramolecular nucleophilic attack masks the aldehyde functionality, meaning the compound exists in equilibrium with a more stable cyclic form. This interaction fundamentally alters the chemical properties of the aldehyde, as it is no longer freely available to participate in typical intermolecular aldehyde reactions.

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and energy changes associated with the chemical transformations of this compound, particularly its intramolecular cyclization.

Rate Law Determinations for Key Reactions Involving this compound

Determining the rate law for a reaction, such as the intramolecular cyclization of this compound, is achieved through experimental kinetic studies. nih.govnih.gov The method of initial rates is a common approach where the initial rate of reaction is measured across several trials with varying starting concentrations of the reactant. bmglabtech.com

For the cyclization of this compound, the rate law would take the general form: Rate = k[this compound]ⁿ

Here, 'k' is the rate constant and 'n' is the order of the reaction with respect to this compound. For a unimolecular, intramolecular cyclization, the reaction is expected to be first order (n=1). This would be confirmed experimentally by observing that doubling the initial concentration of this compound also doubles the initial rate of formation of the cyclic product.

The following interactive table presents hypothetical data from a kinetic experiment to determine the rate law for the cyclization of this compound, illustrating the method of initial rates.

Hypothetical Kinetic Data for the Cyclization of this compound

| Experiment | Initial [this compound] (mol/L) | Initial Rate of Cyclization (mol/L·s) |

|---|---|---|

| 1 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 3.0 x 10⁻⁵ |

| 3 | 0.30 | 4.5 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

From this data, comparing Experiment 2 to Experiment 1 shows that doubling the concentration doubles the rate, which is characteristic of a first-order reaction (n=1). The rate constant 'k' could then be calculated from any of the experimental trials.

Activation Energy Profiling for this compound Reactions

The activation energy (Ea) is the minimum energy required for a reaction to occur and represents the energy barrier that must be overcome for reactants to transform into products. sapub.org It can be visualized on a reaction profile diagram, which plots the energy of the system against the reaction coordinate. The peak of this profile corresponds to the transition state, an unstable, high-energy configuration. nih.gov

The table below presents hypothetical activation energy values to compare the intramolecular cyclization with a corresponding intermolecular reaction. Intramolecular reactions are often kinetically favored due to the proximity of the reacting groups, which can lower the activation energy.

Illustrative Activation Energies for Thiohemiacetal Formation

| Reaction | Reactants | Hypothetical Ea (kJ/mol) | Notes |

|---|---|---|---|

| Intramolecular | This compound | 65 | Lower Ea due to proximity of reacting groups. |

| Intermolecular | Hexanal + Ethanethiol | 80 | Higher Ea as reactants must collide in the correct orientation. |

These values are illustrative and not based on experimental data for these specific reactions.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The presence of both a nucleophilic thiol and an electrophilic aldehyde within a flexible six-carbon chain makes this compound primed for intramolecular cyclization. tcichemicals.commasterorganicchemistry.com This process involves the nucleophilic attack of the thiol group on the aldehyde's carbonyl carbon, leading to the formation of a cyclic thiohemiacetal. wikipedia.orglibretexts.org

This reaction is a reversible equilibrium, shifting between the open-chain form (this compound) and the cyclic structure. wikipedia.org The cyclization of this compound results in the formation of a seven-membered heterocyclic ring containing both an oxygen and a sulfur atom, specifically 2-hydroxy-1,2-oxathiepane . While the formation of five- and six-membered rings is often the most favorable in intramolecular reactions, the formation of seven-membered rings is also well-documented. libretexts.orgopenstax.org Cyclic thiohemiacetals are often stable enough to be isolated, in contrast to their acyclic counterparts which typically exist only as transient intermediates. wikipedia.org The equilibrium generally favors the more stable cyclic form, significantly reducing the concentration of the free aldehyde at any given time.

Radical Reaction Pathways Involving the this compound Moiety

The reactivity of this compound is significantly influenced by its two functional groups: the thiol (-SH) and the aldehyde (-CHO). Both groups can participate in radical reactions, which proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orgwikipedia.org The specific pathway depends on the reaction conditions and the nature of the radical initiator.

Initiation: The process begins with the formation of a free radical. This can be achieved by the homolytic cleavage of a weak bond in an initiator molecule, often induced by heat or ultraviolet (UV) light. wikipedia.orgsavemyexams.com A common scenario involves the formation of a thiyl radical (RS•) from the thiol group of this compound itself or from another thiol species in the reaction mixture.

Equation 1: Initiation via Homolysis R-S-H + energy (hν) → R-S• + H• (Where R = -(CH₂)₅CHO)

Alternatively, an initiator radical (I•) can abstract the hydrogen atom from the thiol group, which is a relatively weak bond, to form a more stable molecule and the this compound-derived thiyl radical.

Equation 2: Initiation via Hydrogen Abstraction I• + HS-(CH₂)₅CHO → I-H + •S-(CH₂)₅CHO

Propagation: Once formed, the thiyl radical propagates the chain reaction. libretexts.org One key pathway involves the abstraction of the aldehydic hydrogen from another this compound molecule. This step is characteristic of reactions involving both thiols and aldehydes, where the thiol can act as a polarity-reversal catalyst. Current time information in Chatham County, US. This generates a 6-sulfanylhexanoyl radical.

Equation 3: Propagation Step (a) - Hydrogen Abstraction •S-(CH₂)₅CHO + HS-(CH₂)₅CHO → HS-(CH₂)₅CHO + HS-(CH₂)₅C•=O

The resulting acyl radical can then participate in various subsequent reactions, such as addition to an unsaturated bond if an alkene is present in the system. Current time information in Chatham County, US. In the absence of other substrates, it could potentially react with another thiol molecule to regenerate a thiyl radical, continuing the chain.

Another possible propagation pathway, particularly in the context of intramolecular reactions, is cyclization. The initially formed carbon-centered radical could potentially attack the sulfur atom, although 5- or 6-membered ring closures are generally more favored in radical cyclizations. wikipedia.org For this compound, this would involve a less common 7-membered ring formation.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org Several termination events are possible, leading to different byproducts.

Equation 4: Termination Examples

•S-(CH₂)₅CHO + •S-(CH₂)₅CHO → O=CH-(CH₂)₅-S-S-(CH₂)₅CHO (Disulfide formation)

HS-(CH₂)₅C•=O + •S-(CH₂)₅CHO → HS-(CH₂)₅C(=O)S-(CH₂)₅CHO (Thioester formation)

HS-(CH₂)₅C•=O + HS-(CH₂)₅C•=O → O=C(H)-(CH₂)₅-C(=O)-(CH₂)₅-C(H)=O (Dimer formation)

The specific products formed will depend on the relative concentrations of the different radical intermediates and their respective reaction rates. Problems such as the formation of multiple products can arise, for instance, if the acyl radical reacts with a chlorine source in a halogenation reaction, which could lead to di- or tri-substituted products. libretexts.org

Biotransformation Mechanisms of this compound by Microbial and Enzymatic Systems

Biotransformation is the chemical modification of compounds by living organisms or enzymes. nih.gov For this compound, these mechanisms are crucial for its release from precursors in biological systems, such as in food and beverages, and for its subsequent metabolic fate. The biotransformation pathways typically involve Phase I reactions (oxidation, reduction) and Phase II reactions (conjugation). nih.govwikipathways.org

In nature, volatile thiols like this compound often exist in non-volatile, conjugated forms, which act as precursors. researchgate.net These precursors are typically S-conjugates with glutathione (B108866) (G-3SHal) or cysteine (Cys-3SHal). researchgate.netresearchgate.net The enzymatic release of the active thiol from these precursors is a multi-step process, particularly well-studied in the context of wine and beer production. researchgate.netresearchgate.netasbcnet.org

The primary precursor formed in many plants is the glutathionylated conjugate. researchgate.net This is subsequently broken down by peptidases. First, the enzyme γ-glutamyltranspeptidase (γ-GT) cleaves the γ-glutamyl moiety. Following this, a carboxypeptidase removes the glycine (B1666218) residue, yielding the cysteinylated conjugate (Cys-3SHal). researchgate.net

The final and key step is the cleavage of the C-S bond in the cysteine S-conjugate. This reaction is catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (C-S lyases). researchgate.netnih.gov These enzymes cleave the bond to release the free thiol (this compound), along with pyruvate (B1213749) and ammonia. nih.govd-nb.info This β-lyase activity is found in various microorganisms, including yeast (like Saccharomyces cerevisiae) and bacteria, and is responsible for the release of many volatile sulfur compounds that act as flavorants. researchgate.netmdpi.com

Table 1: Known Precursors of this compound and Their Enzymatic Conversion

| Precursor Name | Abbreviation | Chemical Structure of Precursor | Enzymatic Conversion Pathway | Key Enzymes Involved |

| S-(6-oxohexyl)glutathione | G-3SHal | Glutathione-S-(CH₂)₅CHO | Two-step peptidase degradation to Cys-3SHal. | γ-Glutamyltranspeptidase (γ-GT), Carboxypeptidases |

| S-(6-oxohexyl)-L-cysteine | Cys-3SHal | Cysteine-S-(CH₂)₅CHO | C-S bond cleavage to release the free thiol. | Cysteine S-conjugate β-lyase (C-S lyase) |

Once released or introduced into a biological system, the this compound molecule can undergo further modifications catalyzed by various enzymes. rsc.orgrsc.org These biocatalytic reactions primarily target the aldehyde and thiol functional groups, altering the molecule's chemical properties.

The aldehyde group is highly susceptible to enzymatic reduction or oxidation.

Reduction to Alcohol: Aldehyde reductases or alcohol dehydrogenases can reduce the aldehyde group to a primary alcohol, converting this compound into 6-sulfanylhexan-1-ol. This is a common detoxification pathway for aldehydes in microorganisms and other biological systems. researchgate.net

Oxidation to Carboxylic Acid: Aldehyde dehydrogenases can catalyze the oxidation of the aldehyde to a carboxylic acid, yielding 6-sulfanylhexanoic acid. This reaction is another key step in the metabolism of aldehydes. wikipedia.org

The thiol group can also be a target for enzymatic modification, although this is less characterized specifically for this compound.

S-methylation: Thiol S-methyltransferases could potentially methylate the sulfhydryl group to form S-methyl-6-sulfanylhexanal. This is a known pathway for the metabolism of other thiol compounds. nih.gov

Conjugation: While this compound is released from conjugates, it could theoretically undergo re-conjugation, for instance with glutathione, catalyzed by glutathione S-transferases (GSTs), as part of cellular detoxification processes if it accumulates to high levels. nih.gov

These biocatalytic modifications represent potential pathways for the metabolism or functionalization of this compound and related sulfanylalkyl aldehydes in various biological contexts. The development of whole-cell biocatalysts or isolated enzyme systems offers a route to produce these modified compounds for various applications. nih.govd-nb.info

Table 2: Potential Biocatalytic Modifications of this compound

| Reaction Type | Functional Group Targeted | Enzyme Class (Example) | Product |

| Reduction | Aldehyde (-CHO) | Alcohol Dehydrogenase / Aldehyde Reductase | 6-Sulfanylhexan-1-ol |

| Oxidation | Aldehyde (-CHO) | Aldehyde Dehydrogenase | 6-Sulfanylhexanoic acid |

| Methylation | Thiol (-SH) | Thiol S-methyltransferase | S-methyl-6-sulfanylhexanal |

| Conjugation | Thiol (-SH) | Glutathione S-transferase (GST) | S-(6-oxohexyl)glutathione |

Advanced Analytical Methodologies for 6 Sulfanylhexanal Research

High-Resolution Spectroscopic Characterization Techniques for 6-Sulfanylhexanal

High-resolution spectroscopy provides detailed information about the molecular structure and bonding within this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. cornell.eduipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity of atoms within the molecule.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, specific signals corresponding to the aldehydic proton, the protons adjacent to the sulfur atom, and the methylene (B1212753) groups in the hexyl chain would be expected.

¹³C NMR: Carbon NMR is used to identify the carbon framework of the molecule. researchgate.net The spectrum of this compound would show distinct peaks for the carbonyl carbon, the carbon bonded to sulfur, and the other carbon atoms in the aliphatic chain.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. ipb.ptanalis.com.mysfu.ca COSY helps identify proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ipb.pt These techniques are particularly valuable for characterizing adducts of this compound, where the core structure has been modified. researchgate.netsapub.org For instance, in the analysis of Diels-Alder adducts, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry, differentiating between endo and exo isomers. sfu.casapub.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. Actual values can vary based on the solvent and other experimental conditions.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.7 | ~202 |

| Methylene adjacent to S (CH₂-SH) | ~2.5 | ~24 |

| Methylene adjacent to CHO (CH₂-CHO) | ~2.4 | ~43 |

| Other Methylene groups (CH₂) | ~1.3-1.7 | ~22-32 |

| Thiol (SH) | ~1.3 | - |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. cornell.edu When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying this compound in complex samples such as food and biological matrices. acs.org

Identification: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its adducts. cornell.eduresearchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used that often produces protonated or deprotonated molecular ions, making it easier to determine the molar mass. cornell.edu

Quantification: Tandem mass spectrometry (MS/MS) is employed for the selective and sensitive quantification of target analytes. researchgate.net In this technique, a specific parent ion of this compound is selected, fragmented, and a characteristic fragment ion is monitored. This approach, known as selected reaction monitoring (SRM), significantly reduces matrix interference and enhances detection limits. nih.gov LC-MS/MS methods have been developed for the quantification of various metabolites in complex biological samples like human plasma. nih.gov

The choice of ionization method and mass analyzer depends on the specific analytical challenge. For instance, ESI is well-suited for polar compounds, while electron ionization (EI) is often used with GC for less polar, volatile compounds.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to its conformation. uni-siegen.denih.gov These techniques can be used to study the different spatial arrangements (conformers) of the flexible this compound molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uni-siegen.de The presence of characteristic absorption bands for the carbonyl (C=O) and thiol (S-H) functional groups can confirm the identity of this compound. phcogj.com The positions and shapes of these bands can also provide insights into intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. uni-siegen.de It is particularly useful for studying non-polar bonds and symmetric vibrations. For this compound, the C-S and S-H stretching vibrations would be observable in the Raman spectrum.

By comparing experimental IR and Raman spectra with theoretical calculations, it is possible to identify the most stable conformers of this compound in different environments. rsc.orgmdpi.com The analysis of vibrational spectra of related hexafluorosilicate (B96646) salts has shown that even slight distortions in molecular symmetry can be detected. spectroscopyonline.com This sensitivity is crucial for understanding the subtle structural variations that can influence the chemical reactivity and biological activity of this compound.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1720-1740 |

| Thiol (S-H) | Stretch | 2550-2600 |

| C-H (aldehyde) | Stretch | 2720-2820 |

| C-S | Stretch | 600-700 |

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are essential for separating this compound from other components in a mixture prior to its detection and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. silcotek.com The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. For the specific analysis of sulfur-containing compounds, sulfur-selective detectors are often employed. silcotek.comujecology.com

Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and sensitive for sulfur compounds. gcms.czhpst.czhpst.cz It operates by combusting the eluting compounds to form sulfur monoxide (SO), which then reacts with ozone to produce light (chemiluminescence). The intensity of the emitted light is directly proportional to the amount of sulfur, providing an equimolar response for different sulfur compounds. gcms.cz

Pulsed Flame Photometric Detector (PFPD): The PFPD is another sulfur-selective detector that offers good sensitivity. acs.org It measures the light emitted from sulfur species in a hydrogen-rich flame.

The choice of GC column and temperature programming is crucial for achieving good separation of this compound from other matrix components. A typical GC-SCD setup for sulfur analysis is outlined below.

| GC Parameter | Typical Condition |

| Column | DB-Sulfur or similar |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Split |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) |

| Detector | Sulfur Chemiluminescence Detector (SCD) |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. wikipedia.org This makes it well-suited for the analysis of this compound and its metabolites, which may be formed through biological processes. mdpi.com

Reversed-Phase LC (RP-LC): This is the most common mode of LC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water-acetonitrile or water-methanol mixture). nih.gov RP-LC is suitable for separating moderately polar compounds like this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for the separation of highly polar compounds that are not well-retained by RP-LC. nih.govwikipedia.org It employs a polar stationary phase and a mobile phase with a high percentage of organic solvent. This technique could be valuable for analyzing polar metabolites of this compound.

Detection: LC is most commonly coupled with UV-Vis or mass spectrometry detectors. As this compound lacks a strong chromophore, MS detection is generally preferred for its sensitivity and specificity. LC-MS/MS methods are particularly powerful for analyzing metabolites in complex biological fluids. nih.govmdpi.com

The development of a robust LC method involves optimizing several parameters, including the column chemistry, mobile phase composition (including pH and additives), and gradient elution profile to achieve the desired separation.

| LC Parameter | Typical Condition for RP-LC |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Advanced Chemical Derivatization Strategies for Enhanced Analytical Detection of this compound

Chemical derivatization is a key strategy in the analysis of this compound. This process involves reacting the molecule with a specific reagent to form a new derivative with improved analytical characteristics. msu.edu Given that this compound possesses two distinct functional groups—a sulfhydryl (thiol) group and an aldehyde group—derivatization can be tailored to one or both sites to optimize the analysis for a specific analytical platform. msu.edunih.gov The primary goals of derivatization are to increase volatility for gas chromatography (GC), enhance detection by adding a chromophore or fluorophore for liquid chromatography (LC), and improve ionization efficiency for mass spectrometry (MS). mdpi.com

The thiol group (-SH) is highly nucleophilic and prone to oxidation, making its derivatization beneficial for both stability and detection. unipd.itthermofisher.com Common strategies include:

Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) react with the thiol group to form a stable thioether. mdpi.com The resulting derivative is more volatile and highly responsive to electron capture detection (ECD) in GC. PFBBr has been successfully used for the analysis of volatile thiols in complex matrices like beverages. mdpi.com

Fluorescent Labeling: For LC-based analysis, fluorescent tagging agents are employed to achieve very low detection limits. Monobromobimane (mBBr) is a thiol-specific reagent that forms a highly fluorescent derivative, enabling sensitive detection via fluorescence or LC-MS/MS. nih.govd-nb.infosemanticscholar.orgmdpi.com This approach has been validated for the simultaneous assessment of various biological thiols. nih.gov

Maleimide (B117702) Addition: Maleimide-based reagents react specifically and efficiently with sulfhydryl groups under mild pH conditions (6.5-7.5) to form stable, non-reversible thioether bonds. thermofisher.com This chemistry is central to many bioconjugation techniques and can be adapted for analytical purposes. thermofisher.comnih.gov

The aldehyde group (-CHO) can also be targeted to facilitate analysis, particularly by GC.

Oximation: Aldehydes are commonly derivatized using hydroxylamine (B1172632) reagents to form oximes. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that converts aldehydes into stable, volatile oxime derivatives. sigmaaldrich.comresearchgate.netsigmaaldrich.com These derivatives are exceptionally sensitive to GC-MS analysis, with the pentafluorobenzyl group providing a characteristic mass fragment (m/z 181) that is ideal for selective ion monitoring. researchgate.netgcms.cz This method has been applied to the trace analysis of aldehydes in diverse samples, including air, water, and biological fluids. sigmaaldrich.comnih.gov On-fiber derivatization using Solid Phase Microextraction (SPME) coated with PFBHA allows for simultaneous extraction and derivatization, simplifying sample preparation. gcms.cznih.gov

For a bifunctional compound like this compound, the choice of derivatization strategy depends on the analytical objective. A single reagent may be chosen to target one functional group selectively, or a combination of reagents could be used in a stepwise manner to derivatize both. For instance, Cysteine, which contains a thiol and an amino group, has been shown to act as a bifunctional trapping agent for both soft electrophiles and aldehydes. nih.gov

Table 1: Chemical Derivatization Reagents for this compound Analysis

| Derivatization Reagent | Target Functional Group | Primary Analytical Technique | Advantages of Derivatization |

|---|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde | GC-MS | Increases volatility and thermal stability; provides a highly sensitive response and a characteristic mass fragment (m/z 181) for selective detection. sigmaaldrich.comresearchgate.netgcms.cz |

| Monobromobimane (mBBr) | Thiol | LC-Fluorescence, LC-MS/MS | Creates a highly fluorescent derivative for sensitive detection; stabilizes the thiol group against oxidation. nih.govd-nb.infosemanticscholar.org |

| Pentafluorobenzyl bromide (PFBBr) | Thiol | GC-MS, GC-ECD | Increases volatility for GC analysis; imparts high sensitivity for electron capture detection (ECD) and MS. mdpi.comresearchgate.net |

| Maleimides | Thiol | LC-MS, LC-UV | Forms a stable, covalent thioether bond under mild conditions; can be used to link to other molecules or improve chromatographic properties. thermofisher.comnih.gov |

Hyphenated Techniques for Comprehensive Analysis of this compound in Research Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the reliable analysis of trace-level compounds like this compound in complex matrices. cdc.gov This approach combines the high resolving power of chromatography with the specific identification capabilities of a detector like a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. cdc.gov For this compound, direct analysis is challenging due to its polarity and potential thermal instability. Therefore, analysis by GC-MS is almost always preceded by a derivatization step, such as with PFBHA, to increase volatility and thermal stability. researchgate.netnih.gov Sample introduction is often performed using headspace (HS) or solid-phase microextraction (SPME), which are ideal for isolating volatile analytes from a sample matrix. gcms.cznih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation patterns, which can be compared against spectral libraries. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and selective technique well-suited for compounds that are not amenable to GC due to low volatility or thermal lability, even after derivatization. nih.gov Thiol derivatives of this compound, such as those formed with mBBr, can be readily separated using reversed-phase liquid chromatography and detected with high specificity. nih.govd-nb.info Tandem mass spectrometry (MS/MS) significantly enhances selectivity by using modes like multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and only specific product ions are monitored. nih.gov This allows for accurate quantification even in the presence of co-eluting matrix components.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) For exceedingly complex samples where this compound may be one of hundreds or thousands of volatile components, comprehensive two-dimensional gas chromatography (GCxGC) offers unparalleled separation power. plos.orgmdpi.com In a GCxGC system, the entire sample is subjected to two different columns connected in series via a modulator. ifpenergiesnouvelles.fr The columns typically have different separation mechanisms (e.g., nonpolar followed by polar), providing an orthogonal separation that spreads peaks across a two-dimensional plane. ifpenergiesnouvelles.frresearchgate.net This greatly increases peak capacity and the ability to resolve co-eluting compounds. plos.orgrepsol.com When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers fast acquisition speeds and deconvolution capabilities, GCxGC-TOFMS becomes an exceptionally powerful tool for the detailed characterization of complex volatile profiles. plos.org For targeted analysis of sulfur compounds, a sulfur chemiluminescence detector (SCD) can be used in a GCxGC setup for enhanced selectivity. repsol.com

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Typical Application for this compound | Strengths |

|---|---|---|---|

| GC-MS | Separates volatile compounds in a gas phase followed by mass-based detection and identification. cdc.gov | Analysis of derivatized this compound (e.g., PFBHA oxime) to enhance volatility and detection. nih.gov | High resolution, established libraries for identification, excellent for volatile derivatives. cdc.govoup.com |

| LC-MS/MS | Separates compounds in a liquid phase followed by highly selective and sensitive mass detection. nih.gov | Analysis of fluorescently-tagged derivatives (e.g., mBBr adduct) that may not be suitable for GC. unipd.itd-nb.info | High sensitivity and selectivity (especially with MRM), suitable for non-volatile or thermally labile derivatives. nih.gov |

| GCxGC-MS | Uses two different GC columns for an orthogonal separation, providing enhanced peak capacity, coupled to MS. mdpi.comifpenergiesnouvelles.fr | Resolving and identifying this compound in highly complex matrices (e.g., food aroma, environmental samples). plos.orgrepsol.com | Massive increase in separation power, structured 2D chromatograms, enhanced sensitivity. plos.orgifpenergiesnouvelles.fr |

Computational and Theoretical Approaches in 6 Sulfanylhexanal Studies

Quantum Chemical Calculations on 6-Sulfanylhexanal Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Studies on Conformational Landscapes of this compound

No published research utilizing Density Functional Theory (DFT) to investigate the conformational landscapes of this compound is currently available. Such studies would be valuable for understanding the three-dimensional shapes the molecule can adopt and their relative energies.

Ab Initio Methods for Elucidating Bonding Characteristics in this compound

There is no available literature on the use of ab initio methods to elucidate the bonding characteristics of this compound. These methods, which are based on first principles of quantum mechanics, would provide fundamental insights into the nature of the chemical bonds within the molecule.

Molecular Dynamics Simulations of this compound in Solution and Interacting with Biological Macromolecules

No studies on molecular dynamics (MD) simulations of this compound have been found. MD simulations would be instrumental in understanding the behavior of this molecule in different environments, such as in various solvents or in the presence of biological targets like proteins or enzymes, by simulating its movements and interactions over time.

Computational Prediction of this compound Reactivity and Reaction Pathways

Transition State Modeling for this compound Reactions

A search for computational studies involving the modeling of transition states for reactions of this compound did not yield any results. This type of modeling is crucial for determining the energy barriers and kinetics of chemical reactions.

Reaction Mechanism Elucidation via Computational Tools

There is no publicly accessible research that employs computational tools to elucidate the reaction mechanisms of this compound. Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical transformations.

In Silico Screening and Design of this compound Analogs for Specific Research Applications

In silico screening and computational design are cornerstones of modern drug discovery and materials science, allowing for the rapid evaluation of vast chemical libraries and the rational design of molecules with desired properties. ijpsjournal.comdrugdiscoverynews.com For this compound, these techniques are instrumental in designing analogs for specific research applications, such as enzyme inhibitors or novel flavor compounds.

The process begins with defining a biological target or a desired property. For instance, given the reactivity of aldehydes and thiols, this compound analogs could be designed as potential enzyme inhibitors, targeting enzymes where cysteine or other residues play a key role in the active site. acs.orgnih.gov Aldehyde oxidase (AO), a complex enzyme involved in the metabolism of various aldehydes and azaheterocycles, represents one such potential target. acs.org Similarly, the thiol group could interact with metalloenzymes or enzymes susceptible to covalent modification by soft nucleophiles. acs.orgmdpi.com

Virtual screening involves docking large libraries of compounds into the active site of a target protein to predict binding affinity and mode. acs.orgnih.gov Starting with the this compound scaffold, a virtual library of analogs can be generated by modifying its structure, for example, by altering the chain length, introducing substitutions, or changing the oxidation state of the sulfur atom. These analogs are then computationally docked against a validated protein structure. The results are scored based on predicted binding energy, identifying the most promising candidates for synthesis and experimental testing. nih.govnih.gov

De novo design, another computational approach, aims to build novel molecules from scratch that fit a specific binding site. drugdiscoverynews.com This method can generate entirely new scaffolds that retain the key pharmacophoric features of this compound—the aldehyde and sulfanyl (B85325) groups—while optimizing their spatial arrangement for enhanced activity or selectivity. nih.gov

Research Findings:

While specific in silico screening studies focused solely on this compound are not extensively documented in public literature, the principles are well-established from research on related compounds. For example, studies on other thiol-containing compounds have successfully identified enzyme inhibitors through computational screening. mdpi.comresearchgate.net Similarly, research on short-chain aliphatic aldehydes has demonstrated their ability to act as modulators of biological targets like the calcium-sensing receptor (CaSR), a mechanism that could be explored for this compound analogs. mdpi.com

The following interactive table illustrates a hypothetical outcome of an in silico screening campaign to design this compound analogs as inhibitors of a target enzyme, such as aldehyde oxidase. The docking scores represent the predicted binding affinity, where a more negative value indicates stronger binding.

Table 1: Hypothetical In Silico Screening of this compound Analogs This table is illustrative and does not represent actual experimental data.

| Compound ID | Analog Structure | Modification from this compound | Predicted Docking Score (kcal/mol) | Target |

|---|---|---|---|---|

| 6SH-001 | This compound (Parent) | - | -7.2 | Aldehyde Oxidase |

| 6SH-002 | 6-(Methylthio)hexanal | S-methylation | -6.8 | Aldehyde Oxidase |

| 6SH-003 | 7-Sulfanylheptanal | Increased chain length | -7.5 | Aldehyde Oxidase |

| 6SH-004 | 6-Sulfanylhexanoic acid | Aldehyde oxidized to acid | -8.1 | Aldehyde Oxidase |

Such computational workflows, combining virtual screening and rational design, enable the efficient exploration of chemical space to identify potent and selective modulators of biological targets, guiding synthetic efforts toward the most promising candidates. nih.gov

Chemometrics and Machine Learning Applications in this compound Research Data Analysis

Chemometrics and machine learning are powerful disciplines for extracting meaningful information from complex chemical data. acs.org In the study of this compound and its analogs, these methods are particularly useful for analyzing data from analytical instruments, predicting properties, and understanding structure-activity relationships (QSAR). tandfonline.com

Chemometrics in Data Analysis:

In food and flavor science, where volatile sulfur compounds like this compound are relevant, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) generate vast and complex datasets. researchgate.netfrontiersin.org Chemometrics provides the tools to process this data. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are widely used to differentiate samples based on their volatile profiles. mdpi.comtubitak.gov.tr For instance, these methods could be used to classify food samples based on the presence and concentration of this compound and other related volatiles, potentially identifying it as a marker for a specific quality or origin. mdpi.comnih.gov

Partial Least Squares (PLS) regression is another key chemometric tool used to build predictive models that correlate instrumental data (e.g., GC-MS chromatograms) with sensory properties (e.g., specific aroma attributes). acs.orgaip.org This could be applied to understand how the concentration of this compound, in a complex mixture, contributes to a specific flavor profile. tandfonline.com

Machine Learning in Property Prediction:

Machine learning (ML) extends these capabilities, enabling the development of more sophisticated predictive models. chemrxiv.org For organosulfur compounds, ML algorithms like Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) have been used to create Quantitative Structure-Property Relationship (QSPR) models. researchgate.netmaxapress.com These models can predict physical, chemical, or biological properties directly from the molecular structure.

Applications relevant to this compound research include:

Predicting Sensory Properties: ML models can be trained on datasets of compounds with known odor profiles to predict the sensory attributes and odor thresholds of new molecules like this compound analogs. optibrium.comresearchgate.netacs.org

Predicting Physicochemical Properties: Properties such as critical temperature, pressure, and acentric factor for sulfur-containing compounds can be accurately predicted using ML, which is crucial for chemical engineering applications. researchgate.net

Modeling Biological Activity: ML models can predict the biological activity of this compound analogs against a specific target, complementing the in silico screening process. mdpi.commdpi.com

Research Findings:

Studies on various volatile sulfur compounds have successfully used chemometrics to analyze their distribution in different matrices, such as vegetables and alcoholic beverages. frontiersin.orgtubitak.gov.trmdpi.com For example, PCA has been used to differentiate garlic varieties based on their unique volatile sulfur compound profiles. tubitak.gov.tr

In the realm of machine learning, researchers have developed robust models for predicting properties of sulfur compounds. One study used a Support Vector Machine (SVM) model to identify genes associated with sulfur-containing compounds based on protein sequences, achieving high accuracy. maxapress.comresearchgate.net Another developed ANN models to predict changes in thiol content in meat products during storage. mdpi.com These examples highlight the potential for applying similar ML techniques to build predictive models for the properties and behavior of this compound.

The interactive table below illustrates how data from a chemometric analysis could be structured to correlate analytical measurements with sensory data for a product containing this compound.

Table 2: Illustrative Chemometric Correlation of Analytical and Sensory Data This table is illustrative and does not represent actual experimental data. It shows a hypothetical correlation matrix where values closer to 1 or -1 indicate a strong positive or negative correlation, respectively.

| This compound (GC-MS Peak Area) | Dimethyl Sulfide (B99878) (GC-MS Peak Area) | "Sulfurous" Aroma Intensity | "Fruity" Aroma Intensity | Overall Liking | |

|---|---|---|---|---|---|

| This compound (GC-MS Peak Area) | 1.00 | 0.45 | 0.85 | -0.21 | 0.15 |

| Dimethyl Sulfide (GC-MS Peak Area) | 0.45 | 1.00 | 0.65 | -0.10 | -0.30 |

| "Sulfurous" Aroma Intensity | 0.85 | 0.65 | 1.00 | -0.45 | -0.55 |

| "Fruity" Aroma Intensity | -0.21 | -0.10 | -0.45 | 1.00 | 0.75 |

By integrating chemometrics and machine learning, researchers can effectively navigate the complexity of data associated with this compound, leading to a more profound understanding of its characteristics and accelerating the discovery of its potential applications. acs.orgchemrxiv.org

Biological and Biochemical Research Applications of 6 Sulfanylhexanal in Model Systems

Role of 6-Sulfanylhexanal in Metabolic Pathways and Biochemical Cycles

The integration and effect of a synthetic compound like this compound within the intricate network of metabolic pathways and biochemical cycles present a significant area for scientific inquiry. Research in this field would aim to elucidate how living systems recognize, metabolize, and respond to this molecule.

Investigations into the Biosynthesis of this compound in Biological Systems

As of now, there are no known or documented biosynthetic pathways for this compound in any biological system. Being a synthetic compound, it is not a known natural product of metabolism. Future research could potentially explore the possibility of engineering biosynthetic pathways in microorganisms for the production of this or similar compounds, a common practice in the field of synthetic biology.

Enzymatic Degradation and Transformation Pathways of this compound

Specific enzymatic pathways for the degradation or transformation of this compound have not been reported in the scientific literature. Theoretically, the degradation of this molecule in a biological context could involve enzymes that act on its functional groups: the sulfhydryl (-SH) and aldehyde (-CHO) groups. For instance, oxidoreductases could catalyze the oxidation of the aldehyde to a carboxylic acid, or the thiol to a disulfide or sulfonic acid. However, without experimental evidence, these remain hypothetical pathways.

In Vitro Studies of this compound Interactions with Enzymes and Proteins

In vitro studies, which are conducted in a controlled environment outside of a living organism, are fundamental to understanding the direct molecular interactions of a compound. For this compound, these studies would be essential to characterize its potential role as an enzyme substrate, inhibitor, or allosteric modulator.

Substrate Specificity and Enzyme Kinetics with this compound

There is a lack of available data concerning the substrate specificity and kinetic parameters of enzymes interacting with this compound. A typical research approach would involve screening a panel of enzymes, particularly those known to act on aldehydes or thiols, to identify any that utilize this compound as a substrate. Following the identification of an active enzyme, key kinetic parameters would be determined.

Hypothetical Enzyme Kinetic Parameters for this compound

| Enzyme Class | Hypothetical Enzyme | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|---|

| Oxidoreductase | Aldehyde Dehydrogenase | Data not available | Data not available | Data not available |

| Transferase | Glutathione (B108866) S-transferase | Data not available | Data not available | Data not available |

Probing Protein-Ligand Interactions with this compound as a Model Compound

The bifunctional nature of this compound, possessing both a reactive aldehyde and a thiol group, makes it a theoretically interesting molecule for studying protein-ligand interactions. These functional groups can participate in various non-covalent and covalent interactions with protein residues. However, there are no specific studies that have been published utilizing this compound for this purpose.

Cellular Assays and Model Organism Studies Involving this compound

Potential Model Organisms for Investigating this compound

| Model Organism | Key Advantages | Potential Research Applications |

|---|---|---|

| Caenorhabditis elegans (Nematode) | Short life cycle, genetic tractability, transparent body. | Studies on aging, neurotoxicity, and developmental biology. |

| Drosophila melanogaster (Fruit Fly) | Complex behaviors, well-characterized genome, conserved disease pathways. | Genetic screens, behavioral studies, and metabolic research. |

| Danio rerio (Zebrafish) | Vertebrate biology, rapid embryonic development, transparent embryos. | Toxicology screening, cardiovascular research, and developmental studies. |

Impact of this compound on Cellular Signaling Pathways in Cultured Cells

No studies were identified that investigate the effects of this compound on intracellular signaling cascades in cultured cell lines.

Exploration of this compound in Microbial Fermentation Research

There is no available research on the use or effects of this compound in microbial fermentation processes.

Development of this compound as a Chemical Probe for Biological Systems

No literature was found detailing the design, synthesis, or application of this compound as a chemical probe.

Design and Synthesis of Fluorescent and Affinity Probes based on this compound

There are no published methods for the synthesis of fluorescent or affinity probes derived from the this compound structure.

Application of this compound Probes in Proteomics and Metabolomics Research

Consequently, without the existence of such probes, there are no applications of this compound-based probes in the fields of proteomics or metabolomics to report.

Emerging Research Directions and Unexplored Avenues for 6 Sulfanylhexanal

Interdisciplinary Research Integrating 6-Sulfanylhexanal into Novel Areas

The dual functionality of this compound makes it a prime candidate for interdisciplinary research, bridging chemistry with fields like food science, sensory analysis, and environmental science.

Food Science and Sensory Analysis : The sensory properties of sulfur-containing organic compounds are potent and complex. For instance, 3-sulfanylhexanal is a known volatile component in plants like Polygonum odoratum, contributing to its characteristic aroma. mdpi.com A significant unexplored avenue is the sensory characterization of this compound. Interdisciplinary studies involving food chemists and sensory scientists could determine its odor profile and flavor threshold. Such research is crucial for understanding its potential contribution to the aroma of foods where its precursors might be present. Sensory descriptive analysis, an interdisciplinary field that measures and interprets product characteristics as perceived by the senses, would be the cornerstone of this investigation. fortunepublish.comeuropa.eu This approach could reveal whether this compound acts as a key flavor compound, a modulator of other aromas, or remains sensorially insignificant.

Environmental Science and Agriculture : The biogenesis of related thiol compounds is linked to the metabolism of precursors in plants like grapes and hops. researchgate.netresearchgate.net Research integrating plant biology, agronomy, and analytical chemistry could investigate the presence of this compound precursors in various crops. Understanding how agricultural practices or environmental stressors affect the concentration of these precursors could lead to methods for modulating the flavor profiles of agricultural products. Furthermore, the reactivity of the thiol and aldehyde groups suggests potential applications in environmental remediation. For example, aldehydes are known to be effective scavengers for hydrogen sulfide (B99878) (H₂S) and mercaptans, which are problematic in various industrial fluid systems. google.com Future interdisciplinary research could explore the efficacy of this compound or its derivatives in sequestering environmental pollutants.

Addressing Research Gaps in the Understanding of this compound Biogenesis and Reactivity

Significant gaps exist in our fundamental understanding of how this compound is formed in nature and how it behaves chemically.

Biogenesis Pathways : The formation of related volatile thiols, such as 3-sulfanylhexan-1-ol, is known to occur via the enzymatic cleavage of non-volatile cysteine or glutathione (B108866) conjugates present in raw materials like hops and grapes. researchgate.netresearchgate.netnih.gov It is presumed that this compound could be formed through a similar pathway involving a cysteine S-conjugate precursor and the action of cysteine S-conjugate β-lyases. nih.gov However, the specific precursors (e.g., S-(6-oxohexyl)-L-cysteine) and the enzymes responsible for the biogenesis of this compound have not been identified. A major research gap is the elucidation of this entire metabolic pathway, from the initial conjugation reaction to the final enzymatic release of the volatile aldehyde. This would require a combination of synthetic chemistry to prepare precursor standards and advanced analytical techniques to detect these molecules in natural systems.

Chemical Reactivity : The reactivity of this compound is predicted by its constituent functional groups, but detailed studies are lacking. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the thiol group can undergo oxidation to form disulfides or participate in nucleophilic additions. rsc.orgnih.gov A critical research gap is the systematic investigation of its reaction kinetics and mechanisms. For example, understanding the intramolecular reactions between the thiol and aldehyde groups could reveal the potential for cyclization to form heterocyclic compounds like thianes, which would have distinct chemical and sensory properties. Theoretical studies using quantum chemical calculations could provide initial insights into reaction mechanisms and the stability of potential products, guiding experimental work. rsc.org

Future Prospects for this compound in Advanced Chemical Synthesis and Materials Science Research

The bifunctional nature of this compound opens up exciting possibilities for its use as a building block in chemical synthesis and as a monomer in materials science. wikipedia.org

Advanced Chemical Synthesis : In synthesis, this compound could serve as a versatile starting material for creating complex molecules. The differential reactivity of the aldehyde and thiol groups allows for selective, sequential modifications. For instance, the aldehyde can be transformed into a variety of other functional groups, while the thiol remains protected, or vice-versa. This orthogonal reactivity is highly valuable in multi-step organic synthesis. One promising application is in the construction of multifunctional polymers where an aldehyde-containing polymer is first modified at the aldehyde site, and then a thiol-ene reaction is used for further functionalization. acs.org

Materials Science : The most significant future prospect for this compound lies in polymer chemistry and materials science. ius.edu.ba Thiol-containing polymers are an important class of materials known for properties like self-healing, redox-responsiveness, and mucoadhesion. nih.govjsta.cl The thiol group of this compound can participate in thiol-ene "click" reactions, a highly efficient and versatile method for polymer synthesis and modification. chemistryviews.orgrsc.org This could be used to create:

Degradable Polymers : Polymers with thiol and aldehyde functionalities can be designed to be "self-immolative," depolymerizing in response to a specific stimulus that targets an end-cap. chemistryviews.org This makes them attractive for developing materials from renewable resources that can be degraded on demand.

Stimulus-Responsive Materials : The incorporation of the thiol group can render materials responsive to changes in redox state or pH. nih.gov This is particularly relevant for biomedical applications such as drug delivery systems that release their payload in specific cellular environments.

Functional Coatings and Adhesives : The reactive nature of both functional groups could be harnessed to create advanced coatings and adhesives with enhanced properties, such as improved adhesion to various substrates or the ability to self-heal after damage.

Methodological Advancements Expected to Further this compound Studies

Progress in the study of this compound is intrinsically linked to the development and application of advanced analytical and synthetic methodologies.

Analytical Detection and Quantification : Detecting and quantifying trace-level volatile sulfur compounds requires highly sensitive and selective analytical techniques. Future studies will rely on advancements in:

Chromatography and Mass Spectrometry : Techniques such as gas chromatography coupled with pulsed-flame photometric detection (GC-PFPD) or mass spectrometry (GC-MS) are essential for identifying sulfur-containing volatiles. acs.org The use of high-resolution mass spectrometry (e.g., UHPLC-ESI-QTOF-MS/MS) will be critical for identifying non-volatile precursors in complex biological matrices. mdpi.comnih.gov

Stable Isotope Dilution Assays : For accurate quantification, the synthesis of isotopically labeled internal standards, such as deuterium-labeled this compound, will be necessary. The use of 6-sulfanylhexan-1-ol as an internal standard in recent studies demonstrates the feasibility and importance of this approach for related compounds. researchgate.net

Synthetic and Enzymatic Methods : Unlocking the full potential of this compound requires robust methods for its production.

Novel Synthetic Routes : The development of efficient, high-yield synthetic pathways to this compound and its precursors is paramount for enabling further research into its reactivity and applications.

Enzymatic Production : Identifying and characterizing the enzymes involved in its biogenesis, such as specific β-lyases, could pave the way for biotechnological production. nih.govgoogle.com This could provide a more sustainable and selective method for generating the compound compared to traditional chemical synthesis.

Data Tables

Table 1: Key Chemical Compounds Related to this compound Research

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Significance/Context |

| This compound | C₆H₁₂OS | 132.22 | The primary subject, a bifunctional molecule with largely unexplored potential in food science and materials chemistry. |

| 3-Sulfanylhexanal | C₆H₁₂OS | 132.22 | Isomer of the primary subject; identified as a volatile aroma compound in Polygonum odoratum. mdpi.com |

| 3-Sulfanylhexan-1-ol (3SHol) | C₆H₁₄OS | 134.24 | A well-studied volatile thiol contributing to the aroma of wine and beer; its biogenesis from precursors is a model for this compound. researchgate.net |

| 6-Sulfanylhexan-1-ol | C₆H₁₄OS | 134.24 | The alcohol analogue of the primary subject; has been used as an internal standard in analytical methods for thiol quantification. researchgate.net |

| S-(6-oxohexyl)-L-cysteine | C₉H₁₇NO₃S | 219.30 | A hypothetical non-volatile precursor to this compound, based on known biogenesis pathways of related thiols. |

| S-(3-hydroxyhexyl)-L-cysteine (Cys-3SHol) | C₉H₁₉NO₃S | 221.32 | Known cysteine-conjugated precursor of 3-sulfanylhexan-1-ol found in grapes and hops. researchgate.net |

| S-(3-hydroxyhexyl)-glutathione (G-3SHol) | C₁₆H₂₉N₃O₇S | 423.48 | Known glutathione-conjugated precursor of 3-sulfanylhexan-1-ol found in grapes and hops. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.